5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Suzuki-Miyaura coupling cross-coupling efficiency kinase inhibitor synthesis

Select 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (CAS 883230-68-0) for its dual-warhead architecture, enabling orthogonal N-alkylation and Suzuki-Miyaura diversification. The 5-bromo handle provides 10-fold faster Pd-coupling rates than chloro analogs, while certified purity (≥98%) minimizes false negatives in kinase screens. Essential for targeted library synthesis and NHC ligand tuning.

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
CAS No. 883230-68-0
Cat. No. B1286019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1H-imidazol-1-YL)pyrimidine
CAS883230-68-0
Molecular FormulaC7H5BrN4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=NC=C(C=N2)Br
InChIInChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H
InChIKeySCDMEQDXMQROEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (CAS 883230-68-0): Procurement-Grade Building Block for Kinase Inhibitor R&D and Cross-Coupling Chemistry


5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (CAS 883230-68-0) is a bifunctional heteroaromatic building block that combines a 5-bromopyrimidine electrophilic cross‑coupling site with an N‑2 imidazolyl moiety, a privileged kinase‑directed pharmacophore. It is classified as a reactive intermediate for pharmaceutical discovery, with commercial purity routinely meeting ≥95% and certified 98% (HPLC) availability . Its computed physicochemical profile (XLogP3 ≈ 1, pKa ≈ 3.5, melting point 160 °C with decomposition) and GHS hazard classification (Acute Tox. 4, Eye/Skin Irrit. 2) [1] define its laboratory‑scale utility as a versatile, dual‑warhead fragment for Suzuki‑Miyaura diversification, N‑heterocyclic carbene (NHC) ligand synthesis, and targeted kinase inhibitor library construction.

Why Generic Substitution Fails: The 5‑Bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine Scaffold Offers a Unique Combination of Reactive and Pharmacophoric Elements Not Present in Chloro‑, Des‑Bromo, or Regioisomeric Analogs


Substituting 5‑bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine with close analogs compromises synthetic efficiency and biological fidelity. The 5‑chloro analog (CAS 661489‑23‑2) exhibits approximately 10‑fold lower oxidative addition rates in Pd‑catalyzed couplings, limiting yields in C–C bond‑forming steps [1], while the des‑bromo core (2‑(1H‑imidazol‑1‑yl)pyrimidine, CAS 134914‑65‑1) eliminates the orthogonal cross‑coupling handle entirely, restricting diversification to less efficient C–H activation protocols. Regioisomers such as 4‑bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine shift the reactive site to the electronically distinct C‑4 position, altering regioselectivity and electronic distribution in downstream heterocycles. These structural variations translate into divergent chemical reactivity and pharmacological profiles that cannot be reliably predicted from class‑level SAR without empirical validation.

Quantitative Differentiation Data: How 5‑Bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine Outperforms Analogs in Synthetic Utility and Medicinal Chemistry Applications


Comparative Reactivity in Pd‑Catalyzed Cross‑Coupling: Bromide vs. Chloride Leaving‑Group Advantage

5‑Bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine enables significantly faster and higher‑yielding Suzuki‑Miyaura couplings compared to its 5‑chloro analog. The aryl bromide undergoes oxidative addition to Pd(0) approximately 10‑fold faster than the corresponding aryl chloride under standard phosphine‑ligated conditions [1], a well‑established trend that directly impacts synthetic throughput and purity in library production . This reactivity differential is critical in parallel synthesis workflows where reaction completion rates dictate array quality.

Suzuki-Miyaura coupling cross-coupling efficiency kinase inhibitor synthesis

Purity and Analytical Certification: Direct Batch‑Level Comparison for Reproducible Synthesis

5‑Bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine is commercially available with a certified purity of 98% (HPLC, NMR, GC) from Bidepharm , exceeding the 95‑97% typical purity range offered for the structurally simpler 2‑(1H‑imidazol‑1‑yl)pyrimidine core and for generic un‑certified supplies. The Sigma‑Aldrich AldrichCPR product explicitly states that no analytical data is collected, shifting quality assurance burden to the buyer . This discrepancy underscores that 5‑bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine can be sourced with verifiable, batch‑specific purity documentation, reducing the risk of failed couplings due to inhibitor impurities.

purity specification HPLC procurement quality

Dual‑Warhead Architecture for Diversified Kinase Inhibitor Design

Imidazolyl‑pyrimidine compounds have been identified as irreversible inhibitors of human cytomegalovirus (hCMV) UL70 primase, with two optimized analogs rivaling ganciclovir in potency while exhibiting improved cytotoxicity profiles [1]. The 5‑bromo substituent in the target compound serves as a synthetic linchpin for introducing diverse C‑5 aryl/heteroaryl groups via cross‑coupling, enabling exploration of C‑5 substituent effects on kinase hinge‑region binding and selectivity [2]. This contrasts with non‑halogenated 2‑(1H‑imidazol‑1‑yl)pyrimidine, which offers no modular diversification handle at C‑5, limiting structure‑activity relationship (SAR) exploration to less efficient C‑H activation or de novo synthesis.

kinase hinge binder imidazolyl-pyrimidine pharmacophore selective inhibition

GHS Hazard Profile and Laboratory Handling: Comparable to Related Building Blocks, with Defined Precautionary Measures

5‑Bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine is classified as Acute Toxicity Category 4 (oral/dermal/inhalation), Skin Irritant Category 2, Eye Irritant Category 2A, and Specific Target Organ Toxicity Single Exposure Category 3 (respiratory tract irritation) [1]. This profile is typical for brominated heteroaromatic building blocks and informs standard laboratory safety protocols. Importantly, its hazard classification does not include more restrictive designations (e.g., mutagenicity, reproductive toxicity) that would complicate shipping, storage, or waste disposal relative to many alternative coupling partners, thereby minimizing administrative overhead in research‑scale procurement.

safety data GHS classification lab procurement

Proven Application Scenarios for 5‑Bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine in Pharmaceutical R&D and Chemical Synthesis


Kinase Inhibitor Lead Optimization via C‑5 Diversification

Medicinal chemistry teams can utilize 5‑bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine as a key intermediate to synthesize arrays of C‑5 aryl‑ and heteroaryl‑substituted imidazolyl‑pyrimidines, guided by the imidazolyl‑pyrimidine class‑level activity against hCMV UL70 primase [1]. The bromide handle enables rapid Suzuki‑Miyaura diversification (10‑fold rate advantage over chloride [2]) to probe substituent effects on kinase hinge‑binding and selectivity, while 98% certified purity minimizes impurity‑driven false negatives in primary screens.

N‑Heterocyclic Carbene (NHC) Ligand Precursor Synthesis

Researchers developing chiral NHC ligands for enantioselective catalysis can alkylate the imidazole nitrogen of 5‑bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine with boronate‑functionalized alkyl halides, analogous to the preparation of 1‑(pyrimidin‑2‑yl)‑3‑(boronate‑propyl)imidazolium salts [3]. The 5‑bromo substituent remains intact for subsequent Suzuki coupling to introduce chiral or steric elements on the pyrimidine ring, enabling systematic tuning of the ligand′s electronic and steric environment without de novo ligand scaffold construction.

High‑Throughput Parallel Synthesis for Fragment‑Based Drug Discovery

5‑Bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine serves as a bifunctional fragment for constructing focused libraries targeting ATP‑binding sites. Its dual‑warhead architecture allows iterative, orthogonal functionalization: imidazole N‑alkylation followed by Suzuki‑Miyaura coupling at C‑5, each step compatible with 96‑well plate automation. The 98% purity specification and GHS safety profile [4] make it suitable for integration into high‑throughput chemistry workflows without specialized handling or excessive purification overhead.

Antiviral Pharmacophore Validation

Virology groups investigating non‑nucleoside inhibitors of herpesvirus replication can employ 5‑bromo‑2‑(1H‑imidazol‑1‑yl)pyrimidine as a core scaffold for SAR expansion around the imidazolyl‑pyrimidine chemotype, which has demonstrated irreversible UL70 primase inhibition [1]. The C‑5 bromine offers a direct route to synthesize the optimized analogs disclosed in the original report, bypassing multi‑step de novo construction of the heterocyclic framework and accelerating hit‑to‑lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.